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molecular formula C10H10Cl3NO2 B1352589 4-Methoxybenzyl 2,2,2-Trichloroacetimidate CAS No. 89238-99-3

4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Cat. No. B1352589
M. Wt: 282.5 g/mol
InChI Key: TYHGKLBJBHACOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811550

Procedure details

5 mg (0.125 mmol) of sodium hydride, at 60% in mineral oil, in suspension in 2.5 cm3 of anhydrous ether are placed, under an argon atmosphere, in a 10 cm3 round-bottomed flask equipped with a magnetic stirrer system. 156 μl (172.8 mg, 1.251 mmol) of pure 4-methoxybenzyl alcohol are then added. The resulting homogeneous solution is stirred (evolution of gas) for 30 minutes at a temperature in the region of 20° C. and it is then cooled to 0° C. 125 μl (180 mg, 1.20 mmol) of trichloroacetonitrile are then added. The reaction mixture is allowed to react for 4 hours while allowing the temperature to slowly rise to the region of 20° C. The reaction mixture is concentrated under reduced pressure until an orange-yellow oil is obtained which is redissolved in 1.7 cm3 of hexane containing 5.5 μl of dry methanol. The suspension is filtered through Celite under reduced pressure. The solids obtained are washed once with 5 cm3 of hexane and the solvents are then removed under reduced pressure. The yellow oil obtained (4-methoxybenzyl trichloroacetimidate) is dissolved in 2 cm3 of cyclohexane. 240 mg (0.81 mmol) of methyl (2R,3S)-3-t-butoxycarbonylamino-3-phenyl-2-hydroxy-propionate, 1.0 cm3 of dry dichloromethane and 4 μl of boron trifluoride etherate are then added. The reaction mixture is allowed to react at a temperature in the region of 20° C. for 13 hours. The reaction mixture is filtered through Celite and the solids are washed 3 times with 10 cm3 of a dichloromethane/cyclohexane (1/2 by volume) mixture. The resulting organic phase is washed twice with 5 cm3 of a saturated aqueous sodium hydrogencarbonate solution, 3 times with 5 cm3 of water and once with 5 cm3 of a saturated aqueous sodium chloride solution. It is dried over anhydrous magnesium sulphate. After filtration and evaporation of the solvents under reduced pressure, the residue obtained (547 mg) is purified by chromatography on a column of silica gel, the eluent being a hexane/ethyl acetate (70/30 by volume) mixture. There are obtained 282 mg of a solid which is recrystallized from the dichloromethane/hexane mixture at 0° C. After separation of the crystals obtained (impurities), the liquid phase ("mother liquors") is evaporated under reduced pressure. There are obtained, with a yield of 68%, 228 mg (0.55 mmol) of methyl (2R,3S)-3-t-butoxy-carbonylamino-3-phenyl-2-[(4-methoxybenzyl)oxy]-propionate, the characteristics of which are the following:
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
156 μL
Type
reactant
Reaction Step Two
Quantity
125 μL
Type
reactant
Reaction Step Three
Quantity
1.7 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][OH:10])=[CH:7][CH:6]=1.[Cl:13][C:14]([Cl:18])([Cl:17])[C:15]#[N:16]>CCOCC.CCCCCC.CO>[Cl:13][C:14]([Cl:18])([Cl:17])[C:15](=[NH:16])[O:10][CH2:9][C:8]1[CH:11]=[CH:12][C:5]([O:4][CH3:3])=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
156 μL
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Step Three
Name
Quantity
125 μL
Type
reactant
Smiles
ClC(C#N)(Cl)Cl
Step Four
Name
Quantity
1.7 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting homogeneous solution is stirred (evolution of gas) for 30 minutes at a temperature in the region of 20° C. and it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer system
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to 0° C
CUSTOM
Type
CUSTOM
Details
to react for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to slowly rise to the region of 20° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure until an orange-yellow oil
CUSTOM
Type
CUSTOM
Details
is obtained which
FILTRATION
Type
FILTRATION
Details
The suspension is filtered through Celite under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solids obtained
WASH
Type
WASH
Details
are washed once with 5 cm3 of hexane
CUSTOM
Type
CUSTOM
Details
the solvents are then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(C(OCC1=CC=C(C=C1)OC)=N)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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